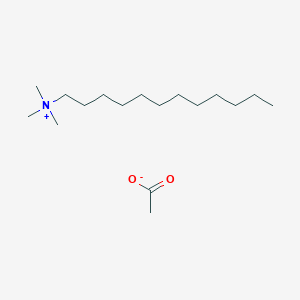

N,N,N-Trimethyldodecan-1-aminium acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22214-02-4 |

|---|---|

Molecular Formula |

C17H37NO2 |

Molecular Weight |

287.5 g/mol |

IUPAC Name |

dodecyl(trimethyl)azanium;acetate |

InChI |

InChI=1S/C15H34N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-2(3)4/h5-15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

OIYJQMZNRJJLJX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |

Origin of Product |

United States |

Hofmann Elimination:this is a Well Established Degradation Pathway for Quaternary Ammonium Ions That Possess at Least One Hydrogen Atom on a Beta Carbon Relative to the Nitrogen Atom.scispace.comthe Reaction is an E2 Elimination, Bimolecular Reaction That Typically Occurs Upon Heating in the Presence of a Base.ucalgary.calibretexts.orgfor N,n,n Trimethyldodecan 1 Aminium, the Dodecyl Group Provides Accessible Beta Hydrogens.

The process involves the abstraction of a beta-proton by a base (e.g., hydroxide (B78521) or acetate), leading to the formation of an alkene and a tertiary amine as the leaving group. byjus.com

Reaction Products: N,N,N-Trimethyldodecan-1-aminium cation degrades to form 1-dodecene (B91753) and trimethylamine (B31210).

Hofmann's Rule: The regioselectivity of the elimination follows Hofmann's rule, which predicts that the major product will be the least substituted (and typically least stable) alkene. allen.inwikipedia.org This outcome is attributed to the steric bulk of the large trimethylamine leaving group, which favors the abstraction of the most accessible, least sterically hindered beta-hydrogen. wikipedia.org

Nucleophilic Substitution Dealkylation :this Pathway Involves a Nucleophilic Attack on One of the Carbon Atoms Attached to the Nitrogen, Leading to the Cleavage of a C N Bond.tandfonline.comtandfonline.comwhile the Quaternary Ammonium Cation is Generally Resistant to Most Nucleophiles, This Reaction Can Proceed Under Harsh Conditions, Such As High Temperatures or in the Presence of Strong Nucleophiles.wikipedia.org

In the case of N,N,N-trimethyldodecan-1-aminium acetate (B1210297), the acetate ion can act as a nucleophile, attacking one of the alkyl groups. The methyl groups are typically more susceptible to nucleophilic attack than the larger dodecyl group.

Reaction Products: Nucleophilic attack by the acetate ion on a methyl group would yield methyl acetate and dodecyldimethylamine.

The table below summarizes the primary chemical degradation pathways for the N,N,N-trimethyldodecan-1-aminium moiety.

| Degradation Pathway | Required Conditions | Reactants | Major Products | Governing Principle |

|---|---|---|---|---|

| Hofmann Elimination | Elevated Temperature, Presence of a Base | N,N,N-Trimethyldodecan-1-aminium ion, Base | 1-Dodecene (B91753), Trimethylamine (B31210) | Hofmann's Rule (forms least substituted alkene) |

| Nucleophilic Substitution (Dealkylation) | High Temperature, Strong Nucleophile | N,N,N-Trimethyldodecan-1-aminium ion, Nucleophile (e.g., Acetate) | Dodecyldimethylamine, Methyl Acetate | SN2 Reaction Mechanism |

The following table provides thermal stability data for related quaternary ammonium (B1175870) salts to offer a comparative context.

| Compound | Decomposition Onset (°C) | Reference |

|---|---|---|

| Dodecyltrimethylammonium (B156365) Chloride | 246 °C | |

| Alkyl Quaternary Ammonium Montmorillonite | ~180 °C | jmu.edu |

Iii. Spectroscopic and Advanced Analytical Characterization of N,n,n Trimethyldodecan 1 Aminium Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For N,N,N-Trimethyldodecan-1-aminium acetate (B1210297), the spectrum is a composite of the signals from the N,N,N-Trimethyldodecan-1-aminium cation and the acetate anion.

The spectrum would characteristically display a sharp singlet corresponding to the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen. The long dodecyl chain would produce a series of signals: a triplet for the terminal methyl group (–CH₃), a complex multiplet for the central methylene (B1212753) groups (–(CH₂)₉–), and another multiplet for the methylene group adjacent to the positively charged nitrogen atom (–N⁺–CH₂–). The acetate anion contributes a distinct singlet for its three methyl protons. The integration of these signals would correspond to the ratio of protons in the molecule.

Table 1: Predicted ¹H NMR Data for N,N,N-Trimethyldodecan-1-aminium Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.1 | Singlet | 9H | N⁺–(CH ₃)₃ |

| ~3.3 | Multiplet | 2H | N⁺–CH ₂– |

| ~1.7 | Multiplet | 2H | N⁺–CH₂–CH ₂– |

| ~1.3 | Multiplet | 18H | –(CH ₂)₉– |

| ~0.9 | Triplet | 3H | –CH ₃ |

Note: Chemical shifts are approximate and can vary based on the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. nih.gov For the N,N,N-Trimethyldodecan-1-aminium cation, a distinct signal is observed for the three equivalent methyl carbons attached to the nitrogen. hmdb.ca The dodecyl chain carbons would produce a series of signals, with the carbon atom adjacent to the nitrogen appearing at a characteristic downfield shift. hmdb.ca The acetate anion would show two signals: one for the methyl carbon and another for the carboxylate carbon. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~177 | CH₃C OO⁻ |

| ~67 | C H₂–N⁺ |

| ~53 | (CH₃)₃–N⁺ |

| ~32-22 | –(C H₂)₁₀– |

| ~24 | C H₃COO⁻ |

Note: Chemical shifts are approximate and can vary based on the solvent used.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound, HRMS would be used to analyze the cation. The experimentally measured mass of the N,N,N-Trimethyldodecan-1-aminium cation is compared to its calculated theoretical mass. A close match confirms the molecular formula C₁₅H₃₄N⁺. The calculated exact mass for this cation is 228.2691 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected parent ion and then analyze the resulting daughter ions. This technique provides valuable information about the structure and connectivity of the molecule. For the N,N,N-Trimethyldodecan-1-aminium cation (precursor m/z 228.2686), collision-induced dissociation (CID) would lead to characteristic fragment ions. nih.gov A common fragmentation pathway involves the cleavage of C-C bonds along the alkyl chain and the loss of neutral fragments. The analysis of these fragments helps to confirm the presence of the long dodecyl chain and the trimethylammonium headgroup. nih.gov

Table 3: Major Fragment Ions in MS/MS of N,N,N-Trimethyldodecan-1-aminium Cation

| m/z | Possible Fragment |

|---|---|

| 58.065 | [(CH₃)₂C=NH₂]⁺ or [(CH₃)₃N]⁺ |

| 60.080 | [CH₃CH=N(CH₃)₂]⁺ |

Source: PubChem CID 8153 nih.gov

Other Spectroscopic Methods (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for both the quaternary ammonium (B1175870) cation and the acetate anion.

Key vibrational bands would include C-H stretching from the alkyl chain and methyl groups of the cation. The acetate anion would be identified by the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

Table 4: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3000-2850 | C-H stretching | Dodecyl chain and methyl groups |

| ~1570 | Asymmetric COO⁻ stretching | Acetate |

| ~1465 | C-H bending | Dodecyl chain |

| ~1410 | Symmetric COO⁻ stretching | Acetate |

Note: Peak positions are approximate.

Advanced Chromatographic Separation Techniques for Purity and Composition Assessment

Advanced chromatographic techniques provide the necessary resolution and sensitivity to separate this compound from impurities and related substances. These methods are crucial for quality control and in-depth compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quaternary ammonium compounds like this compound. It allows for the separation, identification, and quantification of the main component and any potential impurities. The separation is typically achieved on a reversed-phase column where the nonpolar stationary phase interacts with the long alkyl chain of the dodecyltrimethylammonium (B156365) cation.

Methodologies for the analysis of the closely related compound, dodecyltrimethylammonium bromide, can be adapted for the acetate salt. A common approach involves using a C18 or similar reversed-phase column with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous component containing an acidic modifier like formic acid or phosphoric acid to ensure good peak shape and retention. For mass spectrometry-compatible methods, volatile buffers like ammonium formate (B1220265) or ammonium acetate are preferred. sielc.comrsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reversed-Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Injection Volume | 10 µL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. ptfarm.pl This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. ptfarm.pl The enhanced resolution of UPLC is particularly beneficial for separating this compound from structurally similar impurities that may not be resolved by HPLC. The faster analysis times also allow for higher sample throughput.

The principles of separation in UPLC are similar to HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. For dodecyltrimethylammonium compounds, a UPLC method would typically employ a sub-2 µm particle column and a higher flow rate, leading to significantly shorter run times compared to conventional HPLC. sielc.com

| Parameter | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | sielc.comptfarm.pl |

| Analysis Time | Longer | Shorter (up to 9x faster) | ptfarm.pl |

| Resolution | Good | Higher | ptfarm.pl |

| Sensitivity | Standard | Enhanced | ptfarm.pl |

| System Pressure | Lower | Higher | ptfarm.pl |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This makes it an exceptionally powerful tool for the definitive identification and trace-level quantification of this compound and its impurities. The mass spectrometer provides mass-to-charge ratio (m/z) information, which allows for the confirmation of the molecular weight of the target compound and the elucidation of the structures of unknown impurities.

For the analysis of quaternary ammonium compounds, electrospray ionization (ESI) is a commonly used ionization technique in the positive ion mode. rsc.org The mobile phases used in LC-MS must be volatile to be compatible with the mass spectrometer. Therefore, buffers such as ammonium acetate or ammonium formate are frequently employed. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural characterization by analyzing the fragmentation patterns of the parent ions. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | HPLC or UPLC | rsc.org |

| Column | CAPCELL PAK CR 1:4 or similar mixed-mode/reversed-phase | rsc.org |

| Mobile Phase | Acetonitrile/Ammonium formate aqueous solution with 0.1% formic acid (gradient elution) | rsc.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | rsc.org |

| Linear Range (for similar QACs) | 5.00–500.00 µg L−1 | rsc.org |

| Limit of Quantification (LOQ) (for similar QACs) | 10.00 µg L−1 | rsc.org |

Iv. Colloidal and Interfacial Chemistry Research of N,n,n Trimethyldodecan 1 Aminium Acetate

Surface Activity and Surfactant Properties of N,N,N-Trimethyldodecan-1-aminium Acetate (B1210297) Analogues

The surface activity of surfactants is a key characteristic that determines their utility in various applications. This activity arises from the presence of both a hydrophilic head group and a hydrophobic tail within the same molecule. In the case of N,N,N-Trimethyldodecan-1-aminium analogues, the positively charged quaternary ammonium (B1175870) group serves as the hydrophilic head, while the dodecyl chain is the hydrophobic tail. This structure allows them to adsorb at interfaces, such as air-water or oil-water, thereby altering the interfacial properties.

A primary function of a surfactant is to reduce the surface tension of a liquid. The effectiveness of this reduction is a measure of the surfactant's efficiency. For instance, studies on dodecyltrimethylammonium (B156365) bromide (DTAB) have demonstrated its capability to significantly lower the interfacial tension (IFT) between oil and water. In one study, a 0.8 wt% concentration of DTAB was shown to reduce the IFT to 1.23 mN/m. chemijournal.com

The reduction in surface tension is concentration-dependent up to a certain point, known as the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. wikipedia.org The presence of electrolytes can further enhance the surface tension reduction. For example, the addition of salts like sodium chloride (NaCl) to solutions of cetyltrimethylammonium bromide (CTAB), a longer-chain analogue, leads to a significant decrease in surface tension. acs.org

Interactive Data Table: Surface Tension Reduction by Dodecyltrimethylammonium Analogues

| Compound | Concentration | System | Interfacial/Surface Tension |

| Dodecyltrimethylammonium Bromide (DTAB) | 0.8 wt% | Oil-Water | 1.23 mN/m |

| Dodecyltrimethylammonium Chloride (DTAC) | > CMC | Air-Water | ~36 mN/m |

| Cetyltrimethylammonium Bromide (CTAB) | Varies | Air-Water with NaCl | Decreases with increasing salt concentration |

The ability of N,N,N-Trimethyldodecan-1-aminium analogues to act as emulsifiers and foaming agents is a direct consequence of their surface activity. Emulsification involves the stabilization of a mixture of two immiscible liquids, such as oil and water, by forming a protective layer around the dispersed droplets.

The foaming properties of dodecyltrimethylammonium bromide (DTAB) have been a subject of detailed investigation. A study on aqueous foams stabilized by DTAB found that both foamability and foam stability are influenced by the surfactant concentration and the gas flow rate used for foam generation. nih.gov At concentrations above the critical micelle concentration, drainage is the primary factor in foam destruction. nih.gov However, at concentrations below the CMC, other factors lead to a significant reduction in foam stability. nih.gov The presence of even small amounts of impurities can notably enhance both the foamability and stability of foams stabilized by DTAB. nih.gov

Micellar Behavior and Aggregation Studies

Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules in solution self-assemble into organized structures known as micelles. This process, driven by the hydrophobic effect, is a fundamental characteristic of surfactants and significantly influences their properties and applications.

The CMC is a critical parameter for any surfactant. For dodecyltrimethylammonium bromide (DTAB), the CMC in water is reported to be approximately 15.4 mM to 15.7 mM. caymanchem.comresearchgate.net In a phosphate-buffered saline (PBS) solution at pH 7.4, the CMC of DTAB is lower, around 8.1 mM, indicating that the presence of electrolytes promotes micelle formation. caymanchem.com For dodecyltrimethylammonium chloride (DTAC), the CMC has been reported to be around 4467 mg/L, which is approximately 16.9 mM. oup.com

Interactive Data Table: Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Analogues

| Compound | Medium | Temperature (°C) | CMC (mM) |

| Dodecyltrimethylammonium Bromide (DTAB) | Water | 25 | 15.7 |

| Dodecyltrimethylammonium Bromide (DTAB) | Water | 25 | 15.4 |

| Dodecyltrimethylammonium Bromide (DTAB) | PBS (pH 7.4) | Not Specified | 8.1 |

| Dodecyltrimethylammonium Chloride (DTAC) | Water | Not Specified | ~16.9 |

The structure of micelles formed by dodecyltrimethylammonium analogues is typically spherical in dilute solutions. A key parameter characterizing these micelles is the aggregation number, which is the average number of surfactant molecules in a single micelle. For DTAB, the micelle aggregation number has been determined to be in the range of 30 to 77. researchgate.net The aggregation number can be influenced by factors such as surfactant concentration. researchgate.net

Studies using techniques like time-resolved fluorescence quenching have been employed to determine the aggregation numbers of both DTAB and DTAC. csun.edu These studies have shown that the aggregation numbers for both surfactants are dependent on the concentration of counterions in the aqueous phase. csun.edu

The process of micellization is sensitive to environmental factors such as temperature and the presence of electrolytes.

Temperature: The CMC of dodecyltrimethylammonium bromide (DTAB) in aqueous solutions exhibits a U-shaped dependence on temperature, with a minimum CMC observed around 298.15 K (25 °C). daneshyari.com This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail. jsirjournal.com For dodecyltrimethylammonium chloride (DTAC), the CMC also shows a U-shaped temperature dependence with a minimum around 306 K (33 °C). nih.gov

Electrolytes: The addition of electrolytes generally leads to a decrease in the CMC of ionic surfactants. This is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates their aggregation into micelles. researchgate.net Studies on DTAB have shown that the addition of various sodium salts, such as NaCl, Na2SO4, and Na3PO4, effectively reduces its CMC. acs.org The magnitude of this effect depends on the valency and nature of the counterion, with multivalent anions having a more pronounced effect. acs.org Similarly, the CMC of DTAC decreases with an increasing concentration of added NaCl. nih.gov

Adsorption Phenomena at Interfaces

The adsorption of N,N,N-Trimethyldodecan-1-aminium acetate at interfaces is a key characteristic that underpins many of its applications. As a cationic surfactant, the dodecyltrimethylammonium cation is the primary driver of its surface activity. The adsorption process is influenced by a combination of electrostatic interactions, hydrophobic interactions, and the formation of self-assembled structures at the interface.

The interaction of this compound with solid surfaces is of great interest in various industrial processes, including mineral flotation, detergency, and the formulation of personal care products. The nature of the solid surface, particularly its surface charge in an aqueous environment, plays a crucial role in the adsorption mechanism.

Silica (silicon dioxide), in its various forms, presents a negatively charged surface in aqueous solutions at neutral and alkaline pH. This negative charge promotes the adsorption of the positively charged dodecyltrimethylammonium cations via strong electrostatic attraction. Research on the analogous compound, dodecylammonium acetate, has shown that its adsorption isotherm on silica exhibits a two-plateau, "LS-type" characteristic. This suggests a two-step adsorption process: initial adsorption of individual surfactant cations followed by the formation of surface aggregates, often referred to as hemimicelles or admicelles, at higher concentrations.

The table below summarizes the adsorption characteristics of a closely related compound, dodecylammonium acetate, on silica, which provides insight into the expected behavior of this compound.

| Concentration Range | Adsorption Mechanism | Key Observations |

|---|---|---|

| Low Concentrations | Individual ion adsorption primarily driven by electrostatic attraction between the cationic head group and the negatively charged silica surface. | A steep initial rise in the adsorption isotherm is observed. |

| Intermediate Concentrations (First Plateau) | Formation of hemimicelles through hydrophobic interactions between the adsorbed surfactant tails. | The surface charge of the silica is neutralized, and can become positive. |

| Higher Concentrations (Second Plateau) | Formation of a complete monolayer or bilayer of surfactant on the silica surface. | The adsorption density reaches a maximum and levels off. |

Metal Oxides:

The adsorption of this compound on metal oxides is dependent on the point of zero charge (PZC) of the oxide and the pH of the solution. For metal oxides that are negatively charged at a given pH (e.g., titanium dioxide above its PZC), the adsorption mechanism is similar to that on silica, involving electrostatic attraction. Studies on the modification of titanium dioxide with dodecyltrimethylammonium bromide (DTAB) have shown that the surfactant enhances the adsorption capacity of the metal oxide for certain species. This is attributed to the formation of a positively charged surfactant layer on the surface, which can then interact with anionic species.

The following table presents data on the adsorption of dodecyltrimethylammonium bromide (DTAB) on titanium dioxide, which can be considered indicative of the behavior of the acetate salt.

| Parameter | Value | Conditions |

|---|---|---|

| Adsorption Capacity (Langmuir model) | 108.4 mg/g for U(VI) on DTAB-modified TiO₂ | Data for the adsorption of a secondary species after surface modification |

| Adsorption Process | Monolayer adsorption | - |

| Thermodynamics | Endothermic process | - |

| Equilibrium Time | Approximately 240 minutes | - |

This compound, like other surfactants, exhibits significant activity at fluid interfaces, such as the boundary between two immiscible liquids (e.g., oil and water) or between a liquid and air. This activity is quantified by the reduction in interfacial tension and surface tension, respectively.

Air-Liquid Interface:

The table below shows the surface tension of aqueous solutions of the closely related dodecyltrimethylammonium chloride at different concentrations.

| Concentration (mol/L) | Surface Tension (mN/m) |

|---|---|

| 0 (Pure Water) | 72.0 |

| 1 x 10⁻⁵ | 65.0 |

| 1 x 10⁻⁴ | 52.0 |

| 1 x 10⁻³ | 38.0 |

| CMC (~0.02) | ~36.0 |

Liquid-Liquid Interface:

In a system containing two immiscible liquids, such as oil and water, this compound partitions to the interface. The surfactant molecules align themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the aqueous phase. This reduces the interfacial tension between the two liquids, facilitating the formation of emulsions. The extent of interfacial tension reduction depends on the concentration of the surfactant and the nature of the oil and aqueous phases.

The following table presents representative data for the interfacial tension between an aqueous solution of dodecyltrimethylammonium bromide and hexane, which serves as a model for the behavior of this compound in a similar system.

| DTAB Concentration in Water (mol/L) | Interfacial Tension (mN/m) |

|---|---|

| 0 | 51.1 |

| 1 x 10⁻⁶ | 45.5 |

| 1 x 10⁻⁵ | 35.2 |

| 1 x 10⁻⁴ | 20.1 |

| 1 x 10⁻³ | 10.5 |

Vi. Applications in Materials Science and Engineering Utilizing N,n,n Trimethyldodecan 1 Aminium Acetate Analogues

Role in Polymer and Composite Materials

The incorporation of QACs into polymers and composites is a key strategy for developing materials with enhanced properties, particularly for biomedical and industrial applications. These compounds can be either physically blended or chemically bonded to the polymer matrix.

A primary challenge in restorative dentistry is the failure of resin composites due to secondary caries caused by bacterial biofilms. researchgate.net To address this, analogues of N,N,N-Trimethyldodecan-1-aminium acetate (B1210297) are incorporated into dental resins, adhesives, and composites to create materials with long-lasting antibacterial properties. researchgate.netmdpi.com Unlike traditional leachable biocides, these compounds are often polymerizable, allowing them to be chemically immobilized within the resin network. nih.govnih.gov

This immobilization is crucial as it provides a "contact-killing" mechanism without the gradual release of the antibacterial agent, which could lead to decreased efficacy over time and potential systemic toxicity. nih.govnih.gov The positively charged quaternary ammonium (B1175870) groups interact with and disrupt the negatively charged cell membranes of bacteria like Streptococcus mutans, leading to leakage of intracellular components and cell death. mdpi.comfrontiersin.org

Research has focused on various polymerizable quaternary ammonium monomers (QAMs). For instance, 12-methacryloyloxydodecylpyridinium bromide (MDPB) has been successfully incorporated into dental resins, demonstrating a significant bactericidal effect even after aging. researchgate.netresearchgate.net Studies have shown that the effectiveness of these immobilized biocides depends on factors like the alkyl chain length of the QAC, with chain lengths of 12-14 carbons often showing maximum activity against Gram-positive bacteria. frontiersin.orgmdpi.com The inclusion of these monomers can be achieved without significantly compromising the mechanical properties, such as flexural strength, of the dental composite. mdpi.commdpi.com

| Quaternary Ammonium Monomer | Key Research Finding | Reference |

|---|---|---|

| 12-methacryloyloxydodecylpyridinium bromide (MDPB) | Exhibits bactericidal effects when immobilized on PMMA resin via electron beam irradiation; causes rapid membrane depolarization in S. mutans. | researchgate.net |

| Quaternary ammonium methacrylate (B99206) polymer (QAMP) | Demonstrates very low release from dental adhesive systems (5.1% after 30 days) compared to leachable biocides (47.2%). | nih.gov |

| Dimethylaminododecyl methacrylate (DMADDM) | Effective against S. mutans biofilms when incorporated at 3 wt% without negatively affecting the composite's properties. | mdpi.com |

| Diquaternary ammonium methacrylates (biQAMA-12) | A 12-carbon chain length provided the best antibacterial properties against S. mutans due to high charge density, without altering the material's mechanical properties at 5 wt%. | mdpi.com |

Modifying the surface of polymeric substrates is a critical technique for improving their functionality for specific applications, such as in medical devices, food packaging, and textiles. researchgate.netmdpi.com Analogues of N,N,N-Trimethyldodecan-1-aminium acetate are used to impart antimicrobial properties to otherwise inert polymer surfaces. nih.gov This is often achieved by covalently attaching the QACs to the substrate, ensuring a durable and non-leaching biocidal effect. nih.govbiomaterials.org

Two primary strategies are employed for this modification: "grafting onto" and "grafting from". nih.gov

Grafting onto: Pre-synthesized polymers containing QACs are attached to the substrate surface.

Grafting from: Polymerization of monomers is initiated from the surface of the substrate, creating a dense layer of polymer brushes. For example, atom transfer radical polymerization (ATRP) has been used to grow poly(dimethylaminoethyl methacrylate) (PDMAEMA) chains from a surface, which are then quaternized to create a highly effective antimicrobial coating. nih.gov

These modifications create a surface with a high density of cationic charges that can effectively kill bacteria upon contact. biomaterials.org For example, polysiloxanes containing pendant QAC groups have been incorporated into silicone elastomers, which then exhibit a strong surface presence of the biocidal groups when in contact with water, leading to a rapid reduction of bacteria like Staphylococcus aureus. researchgate.net The resulting surfaces not only inhibit biofilm formation but can also be designed to maintain other desirable properties like hydrophobicity. researchgate.net

Advanced Materials Synthesis and Functionalization

Beyond modifying existing materials, QACs play a fundamental role in the very synthesis and fabrication of new, advanced materials, including nanomaterials and precisely structured porous solids.

Quaternary ammonium compounds are instrumental in the formation of various nanomaterials, particularly polymeric nanocapsules and functionalized nanoparticles. nih.gov These nanostructures are of great interest for applications in drug delivery and as advanced antimicrobial agents. nih.govscienceopen.com

For example, antimicrobial polymer nanocapsules can be synthesized through the reaction of monomers that form quaternary ammonium salts as part of the polymer backbone. nih.gov These structures can form hollow spheres that are highly effective at killing bacteria. The cationic surface of the nanocapsule is attracted to the negatively charged bacterial membrane, leading to cell rupture. nih.gov Synthetic polymers like Eudragit® RS100, which contains quaternary ammonium groups, can be used to form the shell of nanocapsules, leveraging their positive charge to interact with and transport molecules like DNA across cell membranes. nih.gov

In the synthesis of porous crystalline materials like zeolites and metal-organic frameworks (MOFs), quaternary ammonium cations serve as organic structure-directing agents (SDAs) or templates. wikipedia.org The size, shape, and charge distribution of the QAC molecule guide the assembly of inorganic building blocks, dictating the pore size and channel structure of the final material. wikipedia.orgresearchgate.net

During hydrothermal synthesis, the SDA molecules organize the inorganic precursors around them. After the framework has crystallized, the organic template is removed, typically by calcination, leaving behind a highly porous structure with a specific topology. wikipedia.org For instance, N,N,N-trimethyl-1-adamantylammonium is a well-known SDA used to synthesize the SSZ-13 zeolite, a key material in catalysis. researchgate.net The interaction between the cationic head of the SDA and the anionic inorganic framework influences the incorporation and distribution of elements like aluminum within the zeolite lattice. researchgate.net This templating method is a powerful tool for fabricating materials with precisely tailored porosity for applications in catalysis, gas separation, and storage. wikipedia.orgfrontiersin.org

Corrosion Inhibition Studies

The protection of metals from corrosion is a major industrial concern, particularly in acidic environments used for processes like oil well acidizing and industrial cleaning. nih.gov Quaternary ammonium compounds, including N,N,N-Trimethyldodecyl ammonium bromide (a close analogue to the acetate form), are highly effective corrosion inhibitors for metals like carbon steel. mdpi.comresearchgate.netresearchgate.net

Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net The adsorption process is facilitated by the interaction between the positively charged nitrogen atom and the metal surface, as well as hydrophobic interactions from the long alkyl chains. This forms a dense, stable film that inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying them as mixed-type inhibitors. nih.govacs.org

The inhibition efficiency (IE) of these compounds is dependent on their concentration, the temperature, and the specific corrosive environment. Research has shown that efficiency increases with concentration up to a certain point, often near the critical micelle concentration (CMC), where maximum surface coverage is achieved. mdpi.commdpi.com

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| 1,1′-(1,4-phenylenebis(methylene))bis(4-formylpyridin-1-ium) (PMBF) | C1018 Steel | 17.5% HCl | 42.02 × 10⁻⁵ M | 313 K (40°C) | 98.5% | researchgate.netacs.org |

| PMBF | C1018 Steel | 17.5% HCl | 42.02 × 10⁻⁵ M | 343 K (70°C) | 97.9% | researchgate.net |

| Quaternium-22 (Q-22) | C-Steel | 5 M HCl | 2.22 mmol·L⁻¹ | 30°C | 51% | nih.govmdpi.com |

| Cetyltrimethyl ammonium bromide | Mild Steel | 1 M HCl | 1 × 10⁻² M | - | 84% | researchgate.net |

| N-benzyl pyridinium (B92312) chloride | Q235 Steel | - | - | - | Good inhibitory efficiency reported | nih.gov |

Application as a Corrosion Inhibitor for Metallic Substrates (e.g., mild steel)

The effectiveness of these inhibitors is concentration-dependent; generally, an increase in the inhibitor concentration leads to a higher inhibition efficiency. ekb.egscispace.commdpi.com For example, the inhibition efficiency of N,N,N-Trimethyldodecylammonium bromide (TDAB) on mild steel in a 0.5M H₂SO₄ solution increases with its concentration, reaching a maximum of 95.5%. isca.me Similarly, N, N- dimethyl-N-(2-phenoxyethyl) dodecan-1-aminiumbromide achieved an inhibition efficiency of 97.3% at a concentration of 10⁻²M in 1M HCl. scispace.comresearchgate.net Another analogue, 12-(2,3-dioxoindolin-1-yl)-N,N,N-trimethyldodecanammonium bromide, showed an inhibitory efficacy of up to 95.9% at a 1 mM concentration on mild steel in 1M HCl. researchgate.net

The structure of the QAC molecule, including the length of the alkyl chain and the nature of the anion, influences its performance. researchgate.net A comparative study on an aluminum alloy in a saline environment showed that 2-hydroxyethyl-trimethyl-ammonium acetate (HETMAA) provided significantly better corrosion inhibition (70.51%) than its chloride counterpart, 2-hydroxyethyl-trimethyl-ammonium chloride (HETMAC) (31.35%), highlighting the role of the acetate anion in enhancing protection. researchgate.net The temperature of the corrosive environment also plays a crucial role, with inhibition efficiency often decreasing as the temperature rises. isca.me

Adsorption Mechanisms on Metal Surfaces in Corrosive Environments

The primary mechanism by which this compound analogues protect metals is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scispace.comrsc.org This adsorption process is influenced by the charge of the metal surface and the chemical structure of the inhibitor. researchgate.netresearchgate.net

In acidic solutions, the metal surface typically becomes positively charged. Anions from the acid (like Cl⁻ or SO₄²⁻) first adsorb onto the positively charged metal surface, creating an excess negative charge that facilitates the adsorption of the positively charged quaternary ammonium cations through electrostatic attraction. researchgate.netresearchgate.net This process is known as physisorption. ekb.eg

The adsorption can also involve a degree of chemical bonding (chemisorption) between the inhibitor and the metal surface. mdpi.comresearchgate.net The nitrogen atom in the QAC's hydrophilic head and other heteroatoms or π-electrons in the molecule can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds. researchgate.netresearchgate.net The hydrophobic alkyl tail of the molecule is then oriented away from the surface, forming a dense, water-repellent layer that acts as a barrier to further corrosive attack. swineweb.com

The adsorption behavior of these inhibitors on mild steel surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. scispace.comisca.mersc.org The negative values of the Gibbs free energy of adsorption (ΔG°ₐₒₛ) calculated from these isotherms indicate that the adsorption process is spontaneous. scispace.comresearchgate.net

Electrochemical and Gravimetric Characterization of Inhibition Efficiency

The performance of corrosion inhibitors is evaluated using various techniques, primarily gravimetric (weight loss) measurements and electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). northumbria.ac.uk

Gravimetric Analysis: The weight loss method involves immersing a metal specimen in the corrosive solution with and without the inhibitor for a specific duration and measuring the difference in weight. mdpi.comj-cst.org The inhibition efficiency (%IE) is then calculated from the corrosion rates. Studies consistently show that as the concentration of the QAC inhibitor increases, the corrosion rate decreases and the inhibition efficiency increases. mdpi.comisca.me

Potentiodynamic Polarization: This technique provides information on the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. isca.me For QACs like TDAB, the presence of the inhibitor shifts both anodic and cathodic curves to lower current densities, indicating that it impedes both reactions. isca.me Since the shift in corrosion potential (Ecorr) is typically less than 85 mV, these compounds are classified as mixed-type inhibitors, sometimes with a predominant effect on either the anodic or cathodic reaction. scispace.comisca.me

Table 1: Potentiodynamic Polarization Data for Mild Steel in 0.5M H₂SO₄ with N,N,N-Trimethyldodecylammonium bromide (TDAB)

| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | icorr (μA/cm²) | % IE |

| Blank | -495 | 1148 | - |

| 0.0001 | -486 | 213 | 81.4 |

| 0.0005 | -476 | 102 | 91.1 |

| 0.001 | -468 | 51 | 95.5 |

| 0.005 | -462 | 49 | 95.7 |

| 0.01 | -456 | 48 | 95.8 |

Data sourced from research on the inhibiting effect of TDAB. isca.me

Table 2: EIS Data for Mild Steel in 1M HCl with N, N- dimethyl-N-(2-phenoxyethyl) dodecan-1-aminiumbromide

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (μF/cm²) | % IE |

| Blank | 9.8 | 102.3 | - |

| 0.001 | 129.4 | 55.4 | 92.4 |

| 0.002 | 165.2 | 41.2 | 94.0 |

| 0.004 | 210.6 | 32.5 | 95.3 |

| 0.006 | 298.5 | 25.3 | 96.7 |

| 0.01 | 365.8 | 18.5 | 97.3 |

Data sourced from studies on N, N- dimethyl-N-(2-phenoxyethyl) dodecan-1-aminiumbromide. scispace.com

These characterization methods consistently demonstrate that analogues of this compound are effective corrosion inhibitors, with their efficiency being quantifiable through electrochemical and gravimetric data. northumbria.ac.ukmdpi.com

Viii. Environmental Fate and Biodegradation Research of N,n,n Trimethyldodecan 1 Aminium Acetate

Degradation Pathways in Environmental Matrices

The primary route for the environmental breakdown of the dodecyltrimethylammonium (B156365) cation is aerobic microbial biodegradation. rsc.org A variety of microorganisms, particularly bacteria, have demonstrated the ability to utilize QACs as a source of carbon and nitrogen. asm.orgresearchgate.net

The biodegradation process is predominantly carried out by bacteria from the genus Pseudomonas. asm.orgnih.govresearchgate.netsemanticscholar.org Other genera such as Xanthomonas and Aeromonas have also been identified as capable of degrading QACs. rsc.orgresearchgate.net The initial and rate-limiting step in the aerobic degradation of many QACs is the enzymatic cleavage of the bond between the nitrogen atom and the long alkyl chain (the Calkyl-N bond). researchgate.netnih.govresearchgate.net This dealkylation is a critical detoxification step, as it can result in metabolites that are significantly less toxic than the parent compound. nih.govresearchgate.net For instance, the degradation of benzalkonium chlorides (BACs), another class of QACs, yields benzyldimethylamine (BDMA), a product reported to be 500 times less toxic. researchgate.net

Several enzymatic pathways have been proposed for QAC degradation:

N-dealkylation: This pathway, catalyzed by enzymes like monooxygenases, involves the initial cleavage of the long alkyl chain from the quaternary nitrogen. rsc.org The resulting long-chain alkanol can then be oxidized to an acid and further metabolized through β-oxidation. rsc.org

Hydroxylation and Demethylation: An alternative pathway involves the hydroxylation at a methyl carbon attached to the central nitrogen, followed by demethylation. This mechanism was proposed for the degradation of dodecyltrimethylammonium chloride by Pseudomonas sp. strain 7-6. rsc.org

The complete mineralization of the dodecyltrimethylammonium cation ultimately leads to the formation of carbon dioxide, water, and inorganic nitrogen. The acetate (B1210297) counter-ion is readily metabolized by a wide range of microorganisms. It is important to note that QACs are generally resistant to biodegradation under anaerobic conditions.

Table 1: Bacterial Species Involved in the Biodegradation of Quaternary Ammonium (B1175870) Compounds (QACs)

| Bacterial Genus/Species | Type of QAC Degraded | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas sp. | Dodecyltrimethylammonium Chloride (DTAC), Benzalkonium Chlorides (BACs) | Utilizes DTAC as a sole carbon and nitrogen source; capable of degrading QACs via dual pathways. Dominant in microbial communities that degrade BACs. | asm.org |

| Pseudomonas putida | Tetradecyltrimethylammonium Bromide (TTAB) | Demonstrated degradation capability and adaptive changes in membrane composition in response to TTAB. | semanticscholar.org |

| Xanthomonas sp. | Decyltrimethylammonium Salt | Grew in solutions containing the QAC as the sole carbon source. | rsc.org |

| Aeromonas hydrophila | Benzalkonium Chlorides (BACs) | Capable of utilizing BAC as a sole source of carbon and energy, initiating degradation by cleaving the Calkyl-N bond. | researchgate.net |

Abiotic degradation processes, including photodegradation and hydrolysis, are generally considered minor pathways for the environmental removal of QACs compared to biodegradation.

Hydrolysis: The dodecyltrimethylammonium cation is structurally resistant to abiotic hydrolysis under typical environmental pH conditions (pH 5-9). The molecule lacks functional groups that are readily susceptible to hydrolysis. While the salt itself will dissociate in water into the dodecyltrimethylammonium cation and the acetate anion, the covalent bonds within the cation (C-N and C-C bonds) remain stable. Therefore, hydrolysis is not a significant environmental degradation pathway for this compound.

Environmental Distribution and Persistence Studies

The distribution and persistence of N,N,N-Trimethyldodecan-1-aminium acetate in the environment are heavily influenced by its cationic nature, which dictates its strong affinity for negatively charged surfaces.

Sorption is a dominant process controlling the fate of the dodecyltrimethylammonium cation in soil and aquatic systems. Due to its positive charge, the cation readily adsorbs to negatively charged components of soil and sediment, such as clay minerals and organic matter. nih.govresearchgate.neteduhk.hk

Research on dodecyltrimethylammonium chloride (DTAC), a closely related compound, shows that its sorption to agricultural soils is a spontaneous and favorable process. nih.goveduhk.hk The primary mechanism is physical sorption dominated by ion exchange. nih.govresearchgate.net The extent of sorption is strongly correlated with the soil's clay content and cation exchange capacity (CEC). nih.govpolyu.edu.hk Sorption processes are typically rapid, with equilibrium often reached within two hours. nih.govresearchgate.net The sorption behavior can be effectively described by both the Freundlich and Langmuir isotherm models, which help quantify the sorption capacity and affinity of the soil for the compound. nih.govresearchgate.netcopernicus.orgresearchgate.net This strong binding to solids significantly reduces the concentration of the compound in the aqueous phase, thereby limiting its bioavailability and mobility. nih.gov

Table 2: Summary of Sorption Characteristics for Dodecyltrimethylammonium (DTA⁺) Cation

| Parameter | Description | Key Findings | Reference |

|---|---|---|---|

| Sorption Mechanism | The primary process by which DTA⁺ binds to soil/sediment. | Dominated by physical sorption and ion exchange. | nih.govresearchgate.net |

| Key Sorbents | Environmental components with a high affinity for DTA⁺. | Clay minerals and organic matter are the predominant phases for sorption. | nih.gov |

| Sorption Kinetics | The speed at which sorption occurs. | Rapid, with equilibrium reached in under 120 minutes. | nih.govresearchgate.net |

| Isotherm Models | Mathematical models describing the equilibrium sorption. | Data fits well with both Freundlich and Langmuir models. | nih.govresearchgate.net |

| Influencing Factors | Factors that increase or decrease sorption. | Sorption increases with higher clay content and CEC. Anions in solution can promote sorption, while other cations can inhibit it through competition. | nih.govpolyu.edu.hk |

The strong tendency of the dodecyltrimethylammonium cation to sorb to particulate matter results in low mobility in both soil and aquatic environments. nih.gov When released into wastewater, a significant portion of the compound is removed from the water column by partitioning onto sludge solids during treatment. In natural water bodies, it will rapidly associate with suspended sediments, eventually being deposited into the sediment layer.

Consequently, the potential for this compound to leach through the soil profile and contaminate groundwater is generally low, particularly in soils with significant clay or organic matter content. nih.gov However, in soils with low clay content and lower pH, mobility could be comparatively higher. nih.goveduhk.hk Due to its negligible vapor pressure, volatilization from water or soil surfaces is not an expected transport pathway.

Ecotoxicological Implications from an Academic Perspective

As a biocide, this compound inherently possesses toxicity towards a range of organisms. The ecotoxicological risk is primarily associated with the dodecyltrimethylammonium cation.

Studies on dodecyltrimethylammonium chloride (DTMAC) in marine environments indicate its toxicity to aquatic life, particularly microalgae. researchgate.netnih.gov Growth inhibition tests on five species of marine microalgae showed 96-hour EC50 (Effective Concentration to cause a 50% response) values ranging from 0.69 to 6.34 mg/L. nih.gov Marine crustaceans, such as Artemia franciscana, have been shown to be more resistant. nih.gov The toxicity of QACs is a concern due to their potential to disrupt microbial communities in aquatic ecosystems and wastewater treatment systems.

However, the environmental risk is substantially mitigated by two key factors: biodegradation and sorption. Biodegradation can transform the parent compound into less toxic metabolites, serving as a natural detoxification process. nih.govresearchgate.net Furthermore, the strong sorption of the cation to soil, sludge, and sediment drastically reduces its concentration in the water column, thereby lowering the exposure and bioavailability to aquatic organisms. nih.gov There is also an academic concern that the widespread environmental presence of QACs could contribute to the selection and proliferation of antimicrobial resistance in bacteria. nih.gov

Table 3: Ecotoxicity Data for Dodecyltrimethylammonium Chloride (DTMAC) in a Marine Environment

| Organism Group | Test Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Microalgae | Tetraselmis chuii | 96-h EC50 | 6.34 | nih.gov |

| Nannochloropsis gaditana | 96-h EC50 | >2 (Value not precisely determined but above this level) | nih.gov | |

| Chaetoceros gracilis | 96-h EC50 | ~0.7 (Approximate value) | nih.gov | |

| Isochrysis galbana | 96-h EC50 | ~0.7 (Approximate value) | nih.gov | |

| Dunaliella salina | 96-h EC50 | 0.69 | nih.gov | |

| Crustacean | Artemia franciscana | 48-h LC50 | 46.74 | nih.gov |

| 72-h LC50 | 34.19 | nih.gov |

EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population.

Assessment of Impact on Aquatic Organisms and Microbial Communities

Quaternary ammonium compounds are known to be toxic to a wide range of aquatic organisms, including microorganisms, algae, invertebrates, and fish. nih.govresearchgate.net Their primary mode of toxic action involves the disruption of cell membranes due to the interaction between the positively charged nitrogen atom and the negatively charged phospholipids (B1166683) in the membranes. bibliotekanauki.pl The length of the alkyl chain on the cation is a significant factor in determining the toxicity, with longer chains generally leading to higher toxicity. bibliotekanauki.pldeswater.com

The impact of the dodecyltrimethylammonium cation, the core component of this compound, has been evaluated on several aquatic species. Studies on dodecyltrimethylammonium chloride (DTMAC), which shares the same cation, provide valuable insight into the potential aquatic toxicity.

Toxicity to Aquatic Microorganisms: Microorganisms, including bacteria in wastewater treatment plants, are susceptible to the effects of QACs. nih.govresearchgate.net While these compounds are biodegradable under aerobic conditions, high concentrations can be inhibitory to the very microbial communities responsible for their degradation. nih.govresearchgate.net Some studies have shown that certain bacteria can experience significant inhibitory or toxic effects at concentrations ranging from 0.021 to 3.9 mg/L. researchgate.net

Toxicity to Algae: Algae are often highly sensitive to QACs. bibliotekanauki.pldeswater.com These compounds can inhibit photosynthesis and growth. bibliotekanauki.pl For instance, studies on DTMAC have determined the 96-hour EC50 (the concentration that causes a 50% effect on growth) for various marine microalgae species, with values ranging from 0.69 to 6.34 mg/L, indicating high toxicity. researchgate.netnih.gov

Toxicity to Aquatic Invertebrates: Aquatic invertebrates, such as Daphnia magna, are standard organisms for ecotoxicity testing and have shown sensitivity to QACs. bibliotekanauki.pldeswater.com The toxicity is observed to increase with the length of the cation's alkyl chain. bibliotekanauki.pl For compounds with the dodecyltrimethylammonium cation, acute toxicity (EC50) values are typically in the range of 0.1-1 mg/L. researchgate.net

Interactive Data Table: Aquatic Toxicity of Dodecyltrimethylammonium Salts

| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference Compound |

| Algae | Tetraselmis chuii | EC50 | 96 h | 6.34 | DTMAC |

| Nannochloropsis gaditana | EC50 | 96 h | >0.69 | DTMAC | |

| Chaetoceros gracilis | EC50 | 96 h | 0.69 | DTMAC | |

| Isochrysis galbana | EC50 | 96 h | 0.69 | DTMAC | |

| Dunaliella salina | EC50 | 96 h | 0.69 | DTMAC | |

| Invertebrate | Artemia franciscana | LC50 | 48 h | 46.74 | DTMAC |

| Artemia franciscana | LC50 | 72 h | 34.19 | DTMAC | |

| Invertebrate | Daphnia magna | EC50 | 48 h | 0.6 - 1 | Gemini Surfactants |

Data derived from studies on Dodecyltrimethylammonium Chloride (DTMAC) and related Gemini surfactants containing the same cation. researchgate.netnih.govresearchgate.net

Evaluation of Environmental Risk beyond Direct Toxicity

Beyond the immediate toxic effects on aquatic life, a comprehensive environmental risk assessment must consider other factors such as the compound's persistence, potential for bioaccumulation, and its distribution in different environmental compartments. nih.gov

Sorption and Environmental Distribution: As cationic compounds, QACs like this compound have a strong tendency to adsorb to negatively charged surfaces. nih.govheraproject.com In aquatic environments, this means they readily bind to suspended solids, sediments, and sewage sludge. nih.govnih.gov This strong sorption behavior significantly reduces the concentration of the free, bioavailable compound in the water column, thereby mitigating its toxicity to pelagic organisms. nih.govheraproject.com Consequently, high abundances of QACs are often detected in sludge and sediment. nih.gov The land application of sewage sludge can then transfer these compounds to terrestrial ecosystems. nih.gov

Biodegradation and Persistence: this compound is considered to be biodegradable under aerobic conditions. nih.gov However, the rate of degradation can be influenced by several factors, including the chemical structure and environmental conditions. nih.gov Studies on the closely related DTMAC in seawater showed a lag time of approximately 15 days and a half-life of about 27 days, indicating that mineralization can occur, albeit not rapidly. researchgate.netnih.gov The degradation process in coastal waters has been linked to an increase in bacterioplankton density, suggesting that the compound can be used as a growth substrate by marine bacteria. researchgate.net However, under anaerobic conditions, such as those found deep within sediments, the biodegradation of QACs is significantly slower, leading to greater persistence. researchgate.net

Bioaccumulation Potential: The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk profile. For QACs, the combination of rapid biodegradation and strong sorption to organic matter generally limits their bioavailability and, therefore, their potential for high bioaccumulation. heraproject.com Hydrolysis of related ester-containing QACs leads to more soluble degradation products that are rapidly eliminated. heraproject.com While specific data for this compound is limited, the properties of similar QACs suggest a low probability of significant bioaccumulation in aquatic food webs. heraproject.com

Interactive Data Table: Environmental Fate Parameters of Dodecyltrimethylammonium Salts

| Parameter | Finding | Environmental Implication | Reference Compound(s) |

| Sorption | Strong affinity for sludge, soil, and sediment | Reduced bioavailability and toxicity in the water column; accumulation in solids | General QACs |

| Aerobic Biodegradation | Mineralization occurs; half-life in seawater ~27 days | Non-persistent in aerobic environments | DTMAC |

| Anaerobic Biodegradation | Significantly slower than aerobic degradation | Potential for persistence in anoxic sediments | General QACs |

| Bioaccumulation | Low potential | Unlikely to biomagnify in the food web | Esterquats, DODMAC |

Ix. Theoretical and Computational Chemistry Studies of N,n,n Trimethyldodecan 1 Aminium Acetate

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure and conformational flexibility of N,N,N-Trimethyldodecan-1-aminium acetate (B1210297) is fundamental to predicting its physicochemical properties and behavior in various environments.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. als-journal.com For N,N,N-Trimethyldodecan-1-aminium acetate, DFT calculations would be employed to determine the optimized geometries of the individual ions (dodecyltrimethylammonium cation and acetate anion) and the ion pair.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to map the electron distribution, generating electrostatic potential (ESP) maps that highlight the electron-rich (negative) and electron-poor (positive) regions of the molecule. This is crucial for understanding how the molecule interacts with other species. The positively charged quaternary ammonium (B1175870) headgroup and the negatively charged carboxylate group of the acetate are the primary sites for electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the N,N,N-Trimethyldodecan-1-aminium Cation Headgroup Note: These are representative values based on similar structures and not from a specific study on the acetate salt.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | N-C (methyl) | ~1.50 Å |

| N-C (dodecyl) | ~1.52 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-N-C (methyl-N-methyl) | ~109.5° |

| C-N-C (methyl-N-dodecyl) | ~109.5° |

Analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can also provide insights into the molecule's reactivity and electronic properties. als-journal.com

While DFT provides a static, optimized structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of the molecule over time. rsc.org The long, flexible dodecyl chain of the cation can adopt numerous conformations due to rotation around its carbon-carbon single bonds.

MD simulations model the movements of atoms by solving Newton's equations of motion. By simulating the molecule in a solvent (typically water) over nanoseconds to microseconds, a representative ensemble of conformations can be generated. Analysis of the simulation trajectories can reveal:

Dihedral Angle Distributions: Characterizing the preference for trans versus gauche conformations in the alkyl chain.

End-to-End Distance: Measuring the flexibility and extension of the dodecyl tail.

Radius of Gyration: Providing information about the compactness of the molecule's structure.

This conformational sampling is essential for understanding how the surfactant molecule might pack at an interface or insert into a membrane. nih.gov

Intermolecular Interactions and Binding Energies

Computational methods are invaluable for quantifying the interactions between this compound and other molecules or surfaces.

MD simulations are frequently used to model the adsorption of surfactants at interfaces, such as the air-water interface or on a solid surface like silica (B1680970) or lignite. pku.edu.cnnih.gov For this compound, simulations would typically place a number of surfactant molecules in a simulation box containing a water slab and the surface of interest.

Over the course of the simulation, the surfactant molecules would spontaneously migrate to the interface to satisfy both the hydrophilic nature of the headgroup and the hydrophobic nature of the tail. Key analyses include:

Density Profiles: Plotting the concentration of different parts of the molecule (e.g., headgroup, tail, acetate ion) as a function of distance from the surface. This reveals the structure of the adsorbed layer.

Radial Distribution Functions (RDFs): Analyzing the probability of finding specific atoms near each other, which helps to understand the solvation structure and ion pairing at the surface. mdpi.com

Potential of Mean Force (PMF): Calculating the free energy profile of moving a surfactant molecule from the bulk solution to the surface, which yields the binding energy.

These simulations can predict whether the molecules form a simple monolayer, hemimicelles, or more complex aggregates on the surface. nih.gov

The interaction of quaternary ammonium surfactants with biological membranes is a key area of study, particularly for understanding their antimicrobial activity and cytotoxicity. rsc.org MD simulations can provide a detailed picture of how this compound interacts with a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC). nih.gov

A typical simulation would involve a pre-equilibrated lipid bilayer surrounded by water, into which the surfactant molecules are introduced. The simulation can reveal:

The initial binding of the cationic headgroups to the negatively charged phosphate (B84403) groups of the lipids.

The insertion of the hydrophobic dodecyl tail into the nonpolar core of the membrane.

The subsequent disruption of the membrane structure, which can include thinning of the bilayer, increased disorder of the lipid tails, and the formation of pores. nih.govrsc.org

Table 2: Key Parameters from MD Simulations of Surfactant-Membrane Interactions

| Analysis Method | Parameter Measured | Insight Gained |

| Density Profiles | Distribution of surfactant, lipid headgroups, lipid tails, and water across the membrane normal | Shows location and penetration depth of the surfactant within the bilayer. |

| Order Parameters (SCD) | Orientational order of C-H bonds in the lipid acyl chains | Quantifies the disruption of membrane fluidity and structure; a decrease indicates disorder. |

| Area per Lipid (APL) | Average surface area occupied by a single lipid molecule | An increase in APL suggests membrane expansion and disruption due to surfactant insertion. |

| Hydrogen Bond Analysis | Formation of hydrogen bonds between surfactant headgroups and lipid headgroups/water | Elucidates the specific molecular interactions driving the binding process. nih.gov |

These simulations are crucial for understanding the molecular mechanisms behind the biological activity of such surfactants.

Mechanistic Insights through Computational Approaches

Computational studies provide a bridge between the molecular structure of this compound and its macroscopic functions. By integrating results from quantum mechanics and molecular dynamics, a comprehensive mechanistic understanding can be developed.

For instance, DFT calculations can explain the strength of the electrostatic interaction between the dodecyltrimethylammonium (B156365) cation and the acetate anion, which influences its behavior in solution and at interfaces. MD simulations can then show how this ion pair interacts with a surface, revealing whether the ions adsorb together or dissociate. In the context of biological membranes, simulations can elucidate the step-by-step process of membrane disruption, from initial electrostatic attraction to the eventual loss of membrane integrity. mdpi.com These computational approaches allow researchers to formulate and test hypotheses about how changes in molecular structure—such as altering the length of the alkyl chain or changing the counter-ion—would affect the compound's performance in specific applications. rsc.org

Elucidation of Reaction Pathways for Synthesis and Degradation

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed reaction mechanisms for the synthesis and degradation of this compound. These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers, which govern the reaction kinetics.

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism known as the Menschutkin reaction. In this reaction, trimethylamine (B31210) acts as the nucleophile, attacking the electrophilic carbon atom of a dodecyl derivative, such as dodecyl acetate or a dodecyl halide.

Computational studies on similar Menschutkin reactions have shown that the reaction proceeds through a well-defined transition state where the nucleophile-carbon bond is forming while the carbon-leaving group bond is breaking. DFT calculations can model this transition state and determine its energy, which is crucial for predicting the reaction rate. The solvent plays a critical role in these reactions, and computational models can incorporate solvent effects to provide a more accurate picture of the reaction energetics. For instance, polar solvents are known to stabilize the charged transition state, thereby accelerating the reaction.

The degradation of quaternary ammonium compounds (QACs) like this compound in the environment can occur through various pathways, including biodegradation and photodegradation. Computational models have been employed to predict the degradation products and understand the underlying reaction mechanisms. For example, DFT calculations can be used to study the reaction of QACs with hydroxyl radicals, which are highly reactive species present in the environment and are involved in many degradation processes. These calculations can identify the most likely sites of radical attack on the molecule and the subsequent bond cleavage events.

One computational study on the degradation of benzyltrimethylammonium (B79724) (BTMA⁺), a related QAC, identified two major degradation pathways initiated by hydroxide (B78521) ions: a benzyl (B1604629) SN2 pathway and a methyl SN2 pathway. The benzyl SN2 pathway was found to be the dominant degradation route. researchgate.net Such computational approaches could be applied to this compound to predict its degradation pathways and stability in various environments.

Table 1: Representative Theoretical Data for the Menschutkin Reaction of a Model Alkyl Halide with Trimethylamine

| Parameter | Value | Method |

| Reaction Energy (ΔE) | -75.3 kcal/mol | DFT/B3LYP |

| Activation Energy (Ea) | 22.8 kcal/mol | DFT/B3LYP |

| Transition State Geometry | Trigonal bipyramidal | DFT Optimization |

Note: This data is illustrative for a model system and the exact values for this compound would require specific calculations.

Modeling of Antimicrobial Mechanisms at the Atomic and Molecular Level

The primary antimicrobial mechanism of QACs, including this compound, is the disruption of the bacterial cell membrane. Molecular dynamics (MD) simulations are a powerful computational tool to study these interactions at an atomic level of detail. MD simulations can model the behavior of the QAC molecules in the presence of a model bacterial membrane, providing insights into the insertion process and the resulting structural changes in the membrane.

A typical bacterial cell membrane is composed of a lipid bilayer containing phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) (POPE) and phosphatidylglycerol (POPG). In MD simulations, a model bilayer is constructed with these lipids, and the QAC molecules are placed in the surrounding aqueous environment. The simulation then tracks the movement of every atom in the system over time, governed by the principles of classical mechanics.

These simulations have shown that the positively charged quaternary ammonium headgroup of the QAC is attracted to the negatively charged surface of the bacterial membrane. This initial electrostatic interaction is followed by the insertion of the long hydrophobic dodecyl chain into the hydrophobic core of the lipid bilayer. rsc.org This insertion disrupts the ordered structure of the lipid acyl chains, leading to an increase in membrane fluidity and the formation of defects or pores in the membrane. rsc.orgrsc.org This loss of membrane integrity results in the leakage of essential cellular components and ultimately cell death. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies, which often employ computational descriptors, can also provide insights into the antimicrobial mechanisms. nih.govresearchgate.net By correlating the structural features of a series of QACs with their observed antimicrobial activity, QSAR models can identify the key molecular properties that govern their efficacy. For alkyltrimethylammonium salts, QSAR studies have consistently shown that the length of the alkyl chain is a critical determinant of their antimicrobial potency, with a C12-C14 chain often being optimal. researchgate.net

Table 2: Key Interactions in the Antimicrobial Mechanism of Alkyltrimethylammonium Salts from Molecular Modeling Studies

| Interaction Type | Description | Computational Method |

| Electrostatic Attraction | The cationic headgroup of the QAC is attracted to the anionic headgroups of bacterial membrane lipids (e.g., POPG). | Molecular Dynamics |

| Hydrophobic Insertion | The long alkyl chain of the QAC inserts into the hydrophobic core of the lipid bilayer. | Molecular Dynamics |

| Membrane Disruption | The insertion of the QAC disrupts the packing of the lipid molecules, leading to increased membrane fluidity and permeability. | Molecular Dynamics |

| Protein Binding | The QAC may bind to and inhibit the function of essential membrane proteins. | Molecular Docking |

X. Future Directions and Emerging Research Areas for N,n,n Trimethyldodecan 1 Aminium Acetate

Development of Novel Derivatives with Tuned Physicochemical and Biological Properties

The molecular structure of N,N,N-trimethyldodecan-1-aminium acetate (B1210297) offers multiple sites for modification, enabling the synthesis of novel derivatives with tailored properties. Future research will focus on systematically altering the cation and anion components to fine-tune the compound's performance for specific applications.

One key area of exploration is the modification of the hydrophobic alkyl chain. By varying the length of the alkyl chain (e.g., from C10 to C16) or introducing branching or unsaturation, researchers can modulate the compound's hydrophilic-lipophilic balance (HLB). This allows for precise control over surface activity, critical micelle concentration (CMC), and solubility, which are crucial for applications in detergency, emulsification, and formulation science.

Another promising direction is the exchange of the acetate counterion for other carboxylates (e.g., propionate, benzoate) or functional anions. The nature of the counterion significantly influences the salt's physical state, solubility, and biological activity. researchgate.netnih.gov For instance, studies on similar quaternary ammonium (B1175870) salts (QAS) have shown that the counterion can impact antimicrobial efficacy and anti-adhesion properties. nih.govresearchgate.net A systematic investigation into a series of dodecyltrimethylammonium (B156365) carboxylate salts could yield derivatives with enhanced antimicrobial activity against specific pathogens or improved biocompatibility for biomedical applications.

Furthermore, the synthesis of "gemini" or dimeric surfactants, where two N,N,N-trimethyldodecan-1-aminium acetate moieties are linked by a spacer chain, represents a frontier in derivative development. Such molecules often exhibit superior surface activity and self-assembly characteristics compared to their monomeric counterparts. researchgate.net

| Counterion | Key Property Influence | Potential Future Research Direction |

|---|---|---|

| Acetate | Demonstrates anti-adhesion efficiency against certain bacterial strains. researchgate.net Often used in peptide drug formulations due to lower toxicity compared to other ions. nih.gov | Optimize for biocompatible antimicrobial coatings and as a component in pharmaceutical formulations. |

| Bromide | A common counterion used in extensive studies of self-assembly and micellar properties. nih.gov | Serve as a benchmark for comparing the physicochemical properties of novel acetate and other carboxylate derivatives. |

| Methylcarbonate | Shows significant anti-adhesion effects against various bacterial strains on surfaces like stainless steel. researchgate.net | Develop as a specialized agent for preventing biofilm formation in industrial and medical settings. |

Integration into Multifunctional Advanced Material Systems

The unique surfactant properties of this compound make it an ideal building block for the creation of advanced, functional materials. Future research will increasingly focus on incorporating this molecule into complex systems to impart specific functionalities such as antimicrobial surfaces, controlled-release capabilities, and environmental responsiveness.

A significant area of development is the creation of antimicrobial polymers and coatings. By grafting the N,N,N-trimethyldodecan-1-aminium cation onto polymer backbones (e.g., polyvinyl alcohol, chitosan) or inorganic surfaces (e.g., silica (B1680970), titanium), researchers can create materials that actively kill bacteria and inhibit biofilm formation upon contact. mdpi.com Such materials are highly sought after for medical devices, food packaging, and marine coatings.

The self-assembly properties of this surfactant can be harnessed to create structured nanomaterials. It can act as a template or structure-directing agent in the synthesis of mesoporous silica nanoparticles, creating organized porous structures that can be loaded with active molecules. frontiersin.org Research into its use in forming nanocapsules, vesicles, and liposomes for targeted drug delivery is also a promising frontier. scienceopen.comchemsrc.com The acetate form may offer advantages in biocompatibility for such systems.

Furthermore, opportunities exist in the development of "smart" or responsive materials. These systems could utilize the self-assembly and disassembly of this compound micelles in response to external stimuli like pH, temperature, or ionic strength. This behavior could be exploited to design materials for controlled release of drugs, fragrances, or other active agents.

Exploration of Green Chemistry Approaches in Synthesis and Application

In line with the global push for sustainability, future research on this compound will emphasize the adoption of green chemistry principles throughout its lifecycle. This involves developing more environmentally benign synthesis methods and utilizing the compound in applications that promote sustainability.

Traditional synthesis routes for the precursor, dodecyltrimethylammonium chloride, often involve organic solvents like petroleum ether and reagents such as thionyl chloride, which present environmental and safety concerns. google.com Future research will aim to replace these with greener alternatives. This includes exploring:

Bio-based Feedstocks: Utilizing fatty acids from renewable plant oils to derive the dodecyl alkyl chain.

Greener Solvents: Employing water, supercritical CO2, or biodegradable ionic liquids as reaction media to replace volatile organic compounds.

Catalytic Routes: Developing highly efficient catalytic systems that minimize waste and energy consumption. For instance, enzymatic catalysis could offer a highly specific and environmentally friendly route for synthesis.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A potential green synthesis could involve a two-step process: the environmentally friendly esterification of dodecanol (B89629) to dodecyl acetate, followed by a novel quaternization reaction.

In its application, research can focus on its use as a component in biodegradable detergents and cleaning formulations. Its potential role as a phase transfer catalyst in green synthetic processes, enhancing reaction rates in multiphase systems while reducing the need for harsh solvents, is another area ripe for investigation.

Application of Advanced In Situ Characterization Techniques

A deeper understanding of the behavior of this compound in complex systems is crucial for optimizing its performance. Future research will increasingly rely on advanced, non-invasive characterization techniques to probe its self-assembly and interactions in real-time and in its native environment.